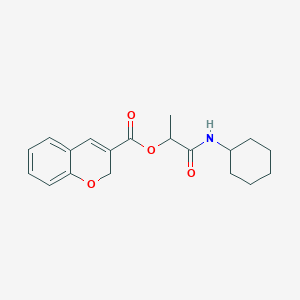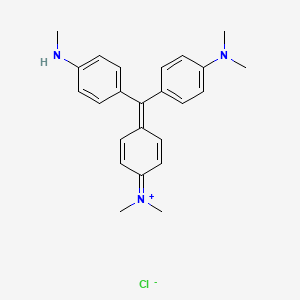
4,4',4'',4'''-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid is an organic compound with the molecular formula C30H20O8 It is a derivative of benzoic acid and is characterized by its four benzoic acid groups attached to a central ethane-1,1,2,2-tetrayl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid typically involves the reaction of ethane-1,1,2,2-tetrayl-tetrabenzaldehyde with an oxidizing agent. One common method is the oxidation of the aldehyde groups to carboxylic acid groups using potassium permanganate (KMnO4) under acidic conditions. The reaction is carried out in a solvent such as acetone or water, and the temperature is maintained at around 60-70°C.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The starting material, ethane-1,1,2,2-tetrayl-tetrabenzaldehyde, is fed into the reactor along with the oxidizing agent, and the reaction mixture is continuously stirred and heated to the desired temperature.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid.
Reduction: 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as resins and coatings.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, improving their bioavailability. The molecular targets and pathways involved vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzaldehyde: The precursor to 4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid, differing by the presence of aldehyde groups instead of carboxylic acids.
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetraphenol: A similar compound with hydroxyl groups instead of carboxylic acids.
Uniqueness
4,4’,4’‘,4’‘’-(Ethane-1,1,2,2-tetrayl)tetrabenzoic acid is unique due to its four carboxylic acid groups, which provide multiple sites for further chemical modification. This makes it a versatile building block for the synthesis of a wide range of derivatives and polymers with diverse properties and applications.
Propriétés
Formule moléculaire |
C30H22O8 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
4-[1,2,2-tris(4-carboxyphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C30H22O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clé InChI |
RWNNVWBNJBRMQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)C(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
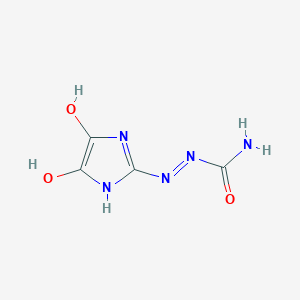
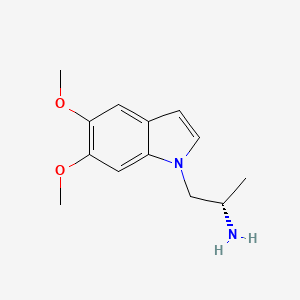
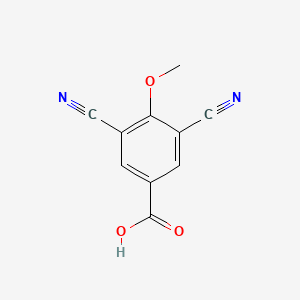
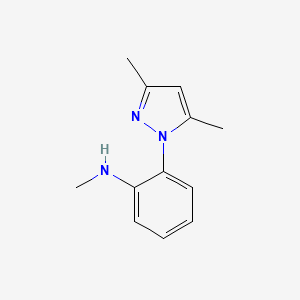

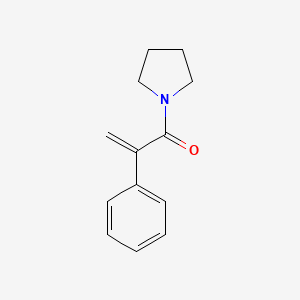
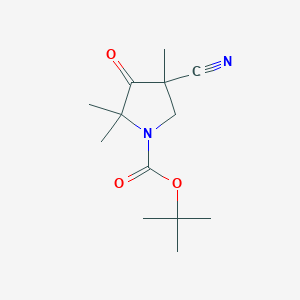
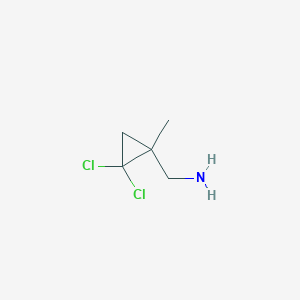

![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
